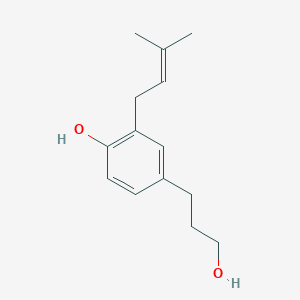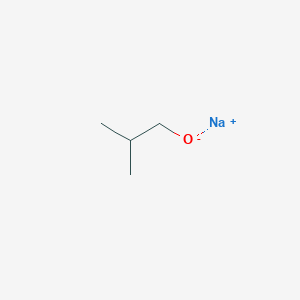
Sodium 2-methylpropanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-methylpropanolate is a chemical compound that is widely used in scientific research. It is also known as sodium tert-pentoxide and has the chemical formula NaC(CH3)3O. This compound is a strong base and is used in various applications, including organic synthesis and catalysis. The purpose of
Mecanismo De Acción
Sodium 2-methylpropanolate acts as a strong base and can deprotonate various compounds. The deprotonation reaction involves the transfer of a proton from the compound to the sodium ion, resulting in the formation of a sodium alkoxide. This reaction can initiate various chemical reactions, including the aldol reaction, Michael addition, and Knoevenagel condensation.
Efectos Bioquímicos Y Fisiológicos
Sodium 2-methylpropanolate is a strong base and can cause severe burns and tissue damage if it comes into contact with the skin or eyes. It is also toxic if ingested or inhaled. Therefore, it is important to handle this compound with care and use appropriate safety precautions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium 2-methylpropanolate is a useful reagent in organic synthesis. It is a strong base that can be used to initiate various chemical reactions. However, it is highly reactive and requires careful handling. It is also expensive and not readily available in large quantities.
Direcciones Futuras
There are several future directions for research involving Sodium 2-methylpropanolate. One area of research could focus on the development of new synthetic methods using this compound. Another area of research could focus on the use of this compound as a catalyst in new reactions. Additionally, research could be conducted on the toxicity and environmental impact of this compound. Finally, new applications for this compound could be explored in the field of materials science and nanotechnology.
Conclusion:
Sodium 2-methylpropanolate is a useful reagent in organic synthesis and has many scientific research applications. It is a strong base that can be used to initiate various chemical reactions. However, it is highly reactive and requires careful handling. It is also toxic if ingested or inhaled. Therefore, it is important to use appropriate safety precautions when handling this compound. There are several future directions for research involving Sodium 2-methylpropanolate, including the development of new synthetic methods, the use of this compound as a catalyst in new reactions, and the exploration of new applications in the field of materials science and nanotechnology.
Métodos De Síntesis
Sodium 2-methylpropanolate can be synthesized by reacting sodium metal with tert-amyl alcohol. The reaction produces sodium tert-pentoxide and hydrogen gas. The reaction is highly exothermic and requires careful handling.
Aplicaciones Científicas De Investigación
Sodium 2-methylpropanolate is widely used in organic synthesis. It is a strong base that can be used to deprotonate various compounds and initiate chemical reactions. It is also used as a catalyst in various reactions, including the aldol reaction, Michael addition, and Knoevenagel condensation. Sodium 2-methylpropanolate is also used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Propiedades
Número CAS |
13259-29-5 |
|---|---|
Nombre del producto |
Sodium 2-methylpropanolate |
Fórmula molecular |
C4H9NaO |
Peso molecular |
96.1 g/mol |
Nombre IUPAC |
sodium;2-methylpropan-1-olate |
InChI |
InChI=1S/C4H9O.Na/c1-4(2)3-5;/h4H,3H2,1-2H3;/q-1;+1 |
Clave InChI |
JYCDILBEUUCCQD-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)C[O-].[Na+] |
SMILES |
CC(C)C[O-].[Na+] |
SMILES canónico |
CC(C)C[O-].[Na+] |
Otros números CAS |
13259-29-5 |
Números CAS relacionados |
78-83-1 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



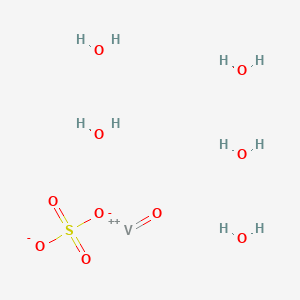
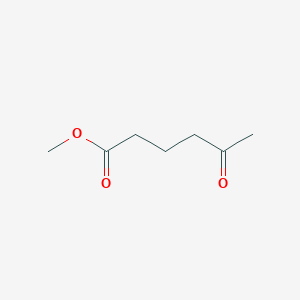
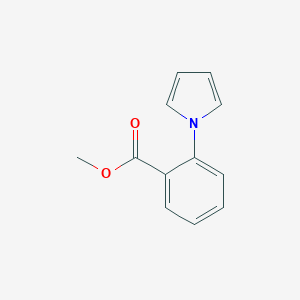
![Benz[a]anthracene-8-acetic acid](/img/structure/B77430.png)
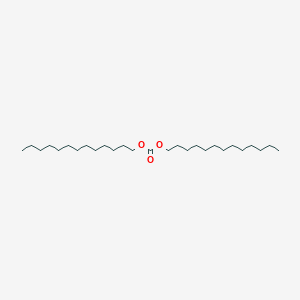
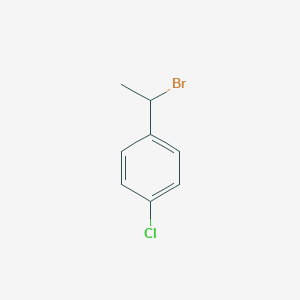
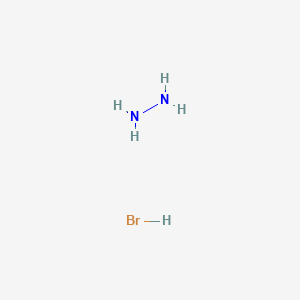
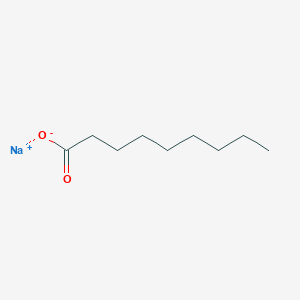
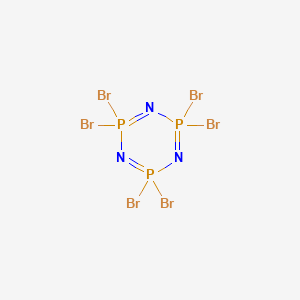
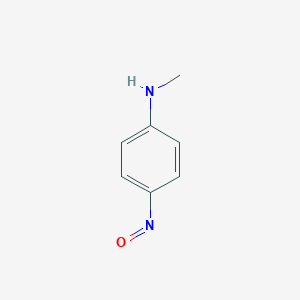
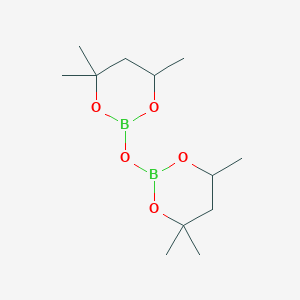
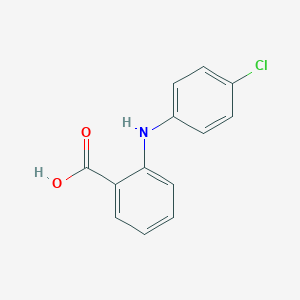
![Benzenesulfonic acid, 2,2'-thiobis[5-[(4-ethoxyphenyl)azo]-, disodium salt](/img/structure/B77448.png)
